4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione
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Overview
Description
R-82913 is a small molecule drug that belongs to the class of organic compounds known as 1,4-benzodiazepines. These compounds contain a benzene ring fused to a 1,4-azepine ring. R-82913 is primarily known for its role as a reverse transcriptase inhibitor, making it a significant compound in the treatment of human immunodeficiency virus (HIV) infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-82913 involves the formation of the 1,4-benzodiazepine core structure. The synthetic route typically includes the following steps:
Formation of the Benzene Ring: The benzene ring is synthesized through a series of reactions involving aromatic compounds.
Formation of the Azepine Ring: The azepine ring is formed by cyclization reactions involving nitrogen-containing compounds.
Fusion of the Rings: The benzene and azepine rings are fused together through a series of condensation reactions.
Industrial Production Methods
Industrial production of R-82913 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
R-82913 undergoes several types of chemical reactions, including:
Oxidation: R-82913 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert R-82913 into reduced forms.
Substitution: R-82913 can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Substitution reactions often involve halogens, alkyl groups, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of R-82913 can lead to the formation of oxidized benzodiazepine derivatives, while reduction can yield reduced benzodiazepine compounds .
Scientific Research Applications
R-82913 has several scientific research applications, including:
Chemistry: R-82913 is used as a model compound in the study of benzodiazepine chemistry and its derivatives.
Biology: In biological research, R-82913 is used to study the mechanisms of reverse transcriptase inhibition and its effects on viral replication.
Medicine: R-82913 is investigated for its potential therapeutic applications in the treatment of HIV infections. It is also studied for its effects on other viral infections.
Industry: In the pharmaceutical industry, R-82913 is used in the development of new antiviral drugs and as a reference compound in drug screening assays
Mechanism of Action
R-82913 exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of HIV. The compound binds to the reverse transcriptase enzyme, preventing it from converting viral RNA into DNA. This inhibition blocks the replication cycle of the virus, reducing its ability to infect new cells. The molecular targets of R-82913 include the active site of the reverse transcriptase enzyme and specific binding pockets that stabilize the enzyme-inhibitor complex .
Comparison with Similar Compounds
R-82913 is compared with other reverse transcriptase inhibitors, such as:
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Efavirenz: Known for its high potency and long half-life, making it a commonly used reverse transcriptase inhibitor.
Delavirdine: Similar in structure to R-82913 but with different pharmacokinetic properties.
Uniqueness
R-82913 is unique due to its specific binding affinity and selectivity for the reverse transcriptase enzyme. It has shown effectiveness against various strains of HIV, making it a valuable compound in antiviral research .
Properties
CAS No. |
126347-69-1 |
---|---|
Molecular Formula |
C16H20ClN3S |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |
InChI |
InChI=1S/C16H20ClN3S/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)/t11-/m0/s1 |
InChI Key |
RCSLUNOLLUVOOG-NSHDSACASA-N |
SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl |
Isomeric SMILES |
C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl |
Appearance |
Solid powder |
126347-69-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-(1H)-thione 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione 9-Cl-TIBO 9-CMBIB R 82913 R 82913, (R)-isomer R-82913 R82913 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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